Prostaglandine K1

Vue d'ensemble

Description

La prostaglandine K1 est un composé lipidique bioactif dérivé de l'acide arachidonique. Les prostaglandines sont un groupe de composés lipidiques physiologiquement actifs ayant des effets divers, de type hormonal, chez les animaux. Elles sont impliquées dans divers processus physiologiques tels que l'inflammation, le flux sanguin, la formation de caillots sanguins et l'induction du travail.

Applications De Recherche Scientifique

Prostaglandin K1 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying lipid oxidation and reduction reactions.

Biology: Plays a role in cell signaling and regulation of physiological processes.

Medicine: Used in the treatment of conditions such as glaucoma, pulmonary arterial hypertension, and to induce labor.

Industry: Employed in the synthesis of various prostaglandin analogs used in pharmaceuticals

Mécanisme D'action

Target of Action

Prostaglandin K1, like other prostaglandins, primarily targets G-protein-coupled receptors (GPCRs) . These receptors are specific to prostanoids and are associated with a variety of G-proteins .

Biochemical Pathways

Prostaglandins, including Prostaglandin K1, are derived enzymatically from fatty acids . They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . These biomolecules act most often as autocrine or paracrine signaling agents and most have relatively short half-lives .

Pharmacokinetics

Prostaglandins in general have been shown to have relatively short half-lives . They are often administered via intra-arterial or intravenous infusions . The metabolism and pharmacokinetics of prostaglandins are complex and can be influenced by various factors, including the method of administration .

Action Environment

The action, efficacy, and stability of Prostaglandin K1 can be influenced by various environmental factors. For example, the abundance of aggressive bacteria was found to be positively correlated with the levels of certain prostaglandins . This suggests that the gut microbiota could potentially influence the action of Prostaglandin K1 .

Analyse Biochimique

Biochemical Properties

Prostaglandin K1 plays a role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Cyclooxygenase is involved in the initial steps of prostaglandin synthesis, converting arachidonic acid to prostaglandin H2, which is then further metabolized to various prostaglandins, including Prostaglandin K1 . Prostaglandin K1 is resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase in vitro, which suggests it may have a prolonged effect compared to other prostaglandins .

Cellular Effects

Prostaglandin K1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of smooth muscle cells, endothelial cells, and platelets. By acting on the Prostaglandin E2 receptor subtype EP1, Prostaglandin K1 can modulate intracellular signaling pathways that regulate inflammation, vasodilation, and platelet aggregation . These effects are crucial in maintaining vascular homeostasis and responding to injury or inflammation.

Molecular Mechanism

At the molecular level, Prostaglandin K1 exerts its effects through binding interactions with specific receptors and enzymes. As an agonist of the Prostaglandin E2 receptor subtype EP1, it activates downstream signaling cascades involving G-proteins and second messengers such as cyclic AMP (cAMP). This activation can lead to changes in gene expression and enzyme activity, ultimately influencing cellular responses such as inflammation and vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin K1 can change over time. Its stability and degradation are important factors in determining its long-term effects on cellular function. Prostaglandin K1 is known to be resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase, which may contribute to its prolonged activity in vitro . Long-term studies have shown that Prostaglandin K1 can maintain its effects on cellular processes such as inflammation and vasodilation over extended periods.

Dosage Effects in Animal Models

The effects of Prostaglandin K1 vary with different dosages in animal models. At low doses, it can effectively modulate inflammation and vasodilation without causing significant adverse effects. At high doses, Prostaglandin K1 may induce toxic effects, including excessive vasodilation and hypotension . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Prostaglandin K1 is involved in metabolic pathways related to prostaglandin synthesis and degradation. It is synthesized from arachidonic acid through the action of cyclooxygenase and other enzymes. Prostaglandin K1 is resistant to degradation by 15-hydroxyprostaglandin dehydrogenase, which may result in prolonged activity and accumulation in tissues . This resistance to metabolism can influence metabolic flux and the levels of other metabolites in the pathway.

Transport and Distribution

Within cells and tissues, Prostaglandin K1 is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. Prostaglandin K1’s resistance to metabolism may also influence its distribution, allowing it to exert prolonged effects in target tissues .

Subcellular Localization

Prostaglandin K1’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct Prostaglandin K1 to specific compartments or organelles within the cell, affecting its activity and function. For example, localization to the plasma membrane can facilitate interactions with cell surface receptors, while localization to the nucleus can influence gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La prostaglandine K1 peut être synthétisée par un processus chimio-enzymatique. Cela implique l'utilisation de la bromhydrine comme équivalent radical de la lactone de Corey, qui est synthétisée en deux étapes. Le noyau cyclopentane chiral est introduit avec une haute énantiosélectivité, et les chaînes lipidiques sont incorporées par formation de bromhydrine, couplages croisés catalysés au nickel et réactions de Wittig .

Méthodes de production industrielle : La production industrielle des prostaglandines implique généralement l'utilisation d'intermédiaires de type lactone de Corey. La procédure de Corey utilise des intermédiaires δ-lactone et γ-lactone avec des stéréocentres sur le fragment cyclopentane pour lier les chaînes latérales de la prostaglandine .

Analyse Des Réactions Chimiques

Types de réactions : La prostaglandine K1 subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : La this compound peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent l'halogénation en utilisant des réactifs comme le brome ou le chlore.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de prostaglandine, qui sont utilisés dans différentes applications thérapeutiques .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les réactions d'oxydation et de réduction des lipides.

Biologie : Joue un rôle dans la signalisation cellulaire et la régulation des processus physiologiques.

Médecine : Utilisée dans le traitement de pathologies telles que le glaucome, l'hypertension artérielle pulmonaire et pour induire le travail.

Industrie : Employée dans la synthèse de divers analogues de prostaglandine utilisés en pharmacie

5. Mécanisme d'action

La this compound exerce ses effets en se liant à des récepteurs spécifiques couplés aux protéines G à la surface cellulaire. Cette interaction initie des transductions de signal intracellulaires, y compris des cascades induites par l'adénosine monophosphate cyclique (AMPc) et l'ion calcium (Ca2+). Ces voies conduisent à diverses réponses physiologiques telles que la vasodilatation, l'inhibition de l'agrégation plaquettaire et la modulation de l'inflammation .

Composés similaires :

- Prostaglandine E1

- Prostaglandine F2α

- Prostaglandine I2

- Thromboxane A2

- Leucotriènes

Comparaison : La this compound est unique par ses interactions spécifiques avec les récepteurs et les réponses physiologiques qu'elle médiatise. Alors que la prostaglandine E1 et la prostaglandine I2 sont principalement impliquées dans la vasodilatation et l'inhibition de l'agrégation plaquettaire, la prostaglandine F2α est davantage associée aux contractions utérines. Le thromboxane A2 favorise l'agrégation plaquettaire et la vasoconstriction, tandis que les leucotriènes sont impliqués dans les réponses inflammatoires .

Les interactions distinctes de la this compound avec les récepteurs et ses voies de signalisation en font un composé précieux à la fois pour la recherche et les applications thérapeutiques.

Comparaison Avec Des Composés Similaires

- Prostaglandin E1

- Prostaglandin F2α

- Prostaglandin I2

- Thromboxane A2

- Leukotrienes

Comparison: Prostaglandin K1 is unique in its specific receptor interactions and the physiological responses it mediates. While Prostaglandin E1 and Prostaglandin I2 are primarily involved in vasodilation and inhibition of platelet aggregation, Prostaglandin F2α is more associated with uterine contractions. Thromboxane A2 promotes platelet aggregation and vasoconstriction, whereas leukotrienes are involved in inflammatory responses .

Prostaglandin K1’s distinct receptor interactions and signaling pathways make it a valuable compound in both research and therapeutic applications.

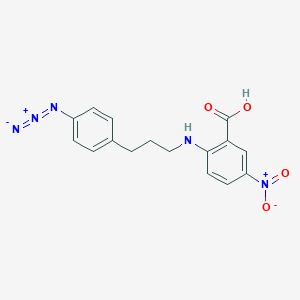

Propriétés

IUPAC Name |

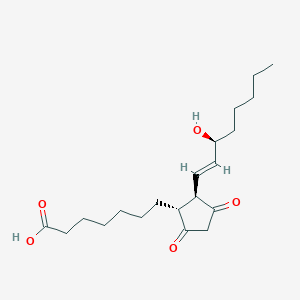

7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWZYMMLVHIVSU-IYCNHOCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348011 | |

| Record name | Prostaglandin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69413-73-6 | |

| Record name | Prostaglandin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

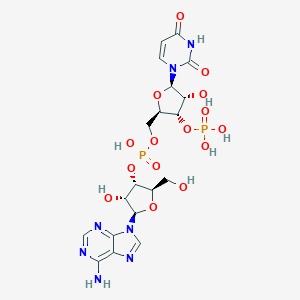

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)